molecular formula C14H13Cl2N5 B3034566 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine CAS No. 190654-78-5

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Cat. No.: B3034566
CAS No.: 190654-78-5
M. Wt: 322.2 g/mol
InChI Key: ZHIMHIHAHRYXJY-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS 190654-78-5) is a chlorinated purine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a molecular formula of C 14 H 13 Cl 2 N 5 and a molecular weight of 322.2 g/mol. It is characterized by a purine ring system substituted with chlorine atoms and an isopropyl group, which contributes to its specific binding properties and stability . Structurally related purine analogues have been investigated for their potential to interact with key biological targets. Published research on similar compounds indicates that this class of molecules often exhibits activity against protein kinases, which are critical enzymes in cellular signaling pathways . For instance, closely related molecules have been identified as having affinity for casein kinase I isoform gamma-1 (CSNK1G1) and cyclin-dependent kinase 6 (CDK6), suggesting this compound may serve as a valuable chemical tool or starting point for the development of kinase inhibitors in basic research . Its physicochemical properties, including a melting point of 134-136°C, make it suitable for various experimental applications . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-9-propan-2-ylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5/c1-8(2)21-7-17-11-12(19-14(16)20-13(11)21)18-10-5-3-4-9(15)6-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIMHIHAHRYXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

    Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with 3-chloroaniline in the presence of a base like potassium carbonate, resulting in the formation of N-(3-chlorophenyl)-6-chloropurine.

    Isopropylation: The N-(3-chlorophenyl)-6-chloropurine is then subjected to isopropylation using isopropyl bromide and a strong base such as sodium hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine family. Purines are essential heterocyclic aromatic compounds in biochemistry, serving as fundamental components of nucleotides in DNA and RNA. The compound has the chemical formula C14H13Cl2N5C_{14}H_{13}Cl_2N_5 and a molecular weight of approximately 322.19 g/mol. It is characterized by a chloro substituent at the 2-position, an isopropyl group at the 9-position, and a 3-chlorophenyl group at the N-3 position of the purine ring.

Scientific Research Applications
Research suggests that this compound has potential biological activity as a purine analog. Its mechanism of action likely involves interfering with biological processes dependent on purine metabolism, which may affect nucleic acid synthesis or cellular signaling pathways. This makes the compound valuable for investigating potential therapeutic effects against various diseases.

Interaction Studies
Interaction studies of this compound focus on its binding affinity to various biological targets. As a purine analog, it may mimic natural purines and disrupt normal cellular functions that rely on purine metabolism.

Similar Compounds
Several compounds share structural similarities with this compound. These compounds highlight the uniqueness of this compound through its specific substitutions and structural configuration, which may influence its reactivity and biological properties.

Compound NameStructural FeaturesUnique Aspects
6-ChloropurineContains a chlorine atom at the 6-positionPrecursor for synthesizing various purine analogs
N-(3-Chlorophenyl)purin-6-amineSimilar phenyl substitutionLacks isopropyl group; different biological activity
2-Amino-N-(4-chlorophenyl)-purineAmino group instead of chloroDifferent reactivity and potential biological effects
9-IsopropyladenineIsopropyl group at the 9-positionLacks chlorinated substituents; different applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets As a purine analog, it can mimic the structure of natural purines and interfere with biological processes that rely on purine metabolism

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., 3-chlorophenyl vs. 4-methoxybenzyl) influence target selectivity. The 3-chlorophenyl group in the target compound is associated with kinase inhibition, while the 4-methoxybenzyl variant shows antifungal activity . Halogenation: Fluorine or additional chlorine atoms (e.g., in 3-chloro-4-fluorophenyl derivatives) enhance binding to hydrophobic enzyme pockets, as seen in BTK/FLT3 inhibitors .

Pharmacokinetic and Crystallographic Insights

  • Lipophilicity : The isopropyl group increases logP compared to ethyl or cyclopropylmethyl substituents, suggesting slower metabolic clearance .
  • Crystal Packing : In the N,N-dimethyl analogue, weak N–H⋯N hydrogen bonds stabilize the crystal lattice, while the purine ring remains planar (RMSD = 0.0063 Å) .

Biological Activity

Overview

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, a synthetic compound belonging to the purine class, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, identified by CAS number 190654-78-5, is characterized by its unique structure which includes chlorinated phenyl groups and an isopropyl substituent on the purine ring. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Material : The process typically begins with 6-chloropurine.
  • Nucleophilic Substitution : 6-chloropurine reacts with 3-chloroaniline in the presence of a base (e.g., potassium carbonate) to form N-(3-chlorophenyl)-6-chloropurine.
  • Isopropylation : This intermediate undergoes isopropylation using isopropyl bromide and a strong base such as sodium hydride to yield the final product.

As a purine analog, this compound can mimic natural purines, influencing various biochemical pathways. It primarily interacts with purine metabolism processes, potentially affecting nucleic acid synthesis and cellular signaling pathways .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related purine derivatives have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 7K5622.27
Compound 10HL-601.42
Compound 10OKP-GS4.56

These findings suggest that modifications in the purine structure can enhance biological activity against cancer cells .

Inhibition Studies

The compound has been evaluated for its inhibitory activity against enzymes such as purine nucleoside phosphorylase (PNP), which is crucial for purine metabolism in T-cell malignancies and certain infections. In vitro studies have demonstrated low nanomolar inhibitory activities against human PNP (hPNP) with IC50 values around 0.0210.021 to 0.031μM0.031\,\mu M .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Antitumor Activity : A study reported that compounds derived from similar structures showed promising results in inhibiting tumor growth in murine models.
  • In Vivo Pharmacokinetics : Research involving pharmacokinetic profiling indicated favorable absorption and distribution characteristics for derivatives of this compound, suggesting potential for therapeutic use .

Q & A

Q. What are the established synthetic routes for 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the C6 position of a 2,6-dichloro-9-isopropylpurine precursor. For example, reacting 2,6-dichloro-9-isopropylpurine with 3-chloroaniline in dimethylformamide (DMF) with triethylamine as a base at 90°C for 3 hours yields the target product. Post-reaction purification involves extraction with ethyl acetate, drying over Na₂SO₄, and crystallization from diethyl ether (65% yield) . Alternative methods use microwave-assisted synthesis (110°C, 30 minutes) with Hünig’s base, reducing reaction time while maintaining high yields (90%) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., isopropyl group at N9, chloro and aryl groups at C2 and C6) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons of the 3-chlorophenyl group at δ 7.15–7.89 ppm) and carbon backbone .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ = 323.0 for C₁₄H₁₂Cl₂N₅) and purity .

Q. What initial biological screening assays are recommended for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution .
  • Enzyme inhibition studies : Evaluate activity against cysteine proteases (e.g., cruzain, rhodesain) via fluorometric assays with Z-Phe-Arg-AMC substrates .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

  • Methodological Answer : Microwave irradiation enhances reaction efficiency by enabling rapid heating (110°C in 30 minutes vs. 3 hours conventionally). Key parameters include:
  • Power settings : 90 W to prevent decomposition.
  • Solvent selection : DMF or DMSO for optimal dielectric heating.
  • Base compatibility : Hünig’s base minimizes side reactions.
    This approach increases yields to >90% while reducing energy input .

Q. How can researchers resolve discrepancies in NMR data when characterizing substituted purine derivatives?

  • Methodological Answer :
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing N9-isopropyl methyl groups from aromatic protons) .
  • Reference compounds : Compare with structurally validated analogs (e.g., N-benzyl-9-isopropylpurine derivatives ).

Q. What strategies are effective in optimizing the biological activity of 2-chloro-N-(3-chlorophenyl)-9-isopropylpurin-6-amine derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies :
  • Modify the C2 substituent (e.g., replace Cl with CN via KCN substitution ).
  • Vary N9 alkyl groups (e.g., cyclopentyl or benzyl for enhanced lipophilicity) .
  • In silico modeling : Docking simulations with target enzymes (e.g., cruzain) to predict binding affinity .
  • Bioisosteric replacement : Substitute the 3-chlorophenyl group with 3,5-difluorophenyl to improve metabolic stability .

Data Analysis and Contradiction Resolution

Q. How should researchers address low yields in traditional heating methods compared to microwave synthesis?

  • Methodological Answer :
  • Reaction monitoring : Use TLC or LC-MS to identify incomplete substitution or side products (e.g., di-substituted purines).
  • Purification optimization : Employ gradient column chromatography (e.g., 5→50% ethyl acetate in hexanes) to isolate the target compound .
  • Catalyst screening : Test Pd(Ph₃)₄ for Suzuki couplings at C8 to diversify substituents .

Q. What analytical approaches validate the stereochemical integrity of N9-substituted purines?

  • Methodological Answer :
  • Circular dichroism (CD) : Confirm chiral centers in N9-alkyl groups (e.g., isopropyl vs. cyclopentyl) .
  • NOESY NMR : Detect spatial proximity between N9 substituents and purine ring protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine
Reactant of Route 2
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2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

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